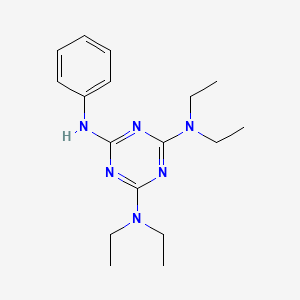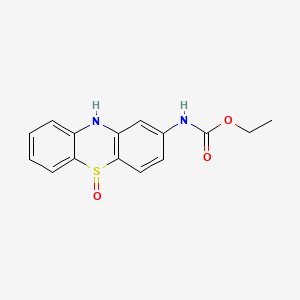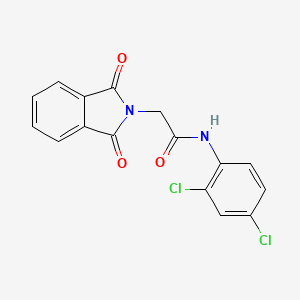![molecular formula C16H15N5O2S B5838055 N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5838055.png)
N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, commonly known as MPTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPTA belongs to the class of thioacetamide derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of MPTA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and tumorigenesis. MPTA has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MPTA has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. MPTA has also been shown to reduce oxidative stress and inflammation in the brain, leading to a neuroprotective effect. Additionally, MPTA has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MPTA is its high purity and yield, making it suitable for further research applications. Additionally, MPTA has been shown to have a low toxicity profile, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of MPTA is its limited solubility in aqueous solutions, which may require the use of organic solvents for further experimentation.
Orientations Futures
There are several future directions for the research and development of MPTA. One potential direction is the evaluation of MPTA in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of MPTA and its potential therapeutic targets. Finally, the development of more efficient synthesis methods for MPTA may lead to its widespread use in scientific research and clinical applications.
Méthodes De Synthèse
MPTA can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 4-pyridinecarboxaldehyde, followed by the formation of a triazole ring and thioacetamide moiety. The synthesis of MPTA has been optimized to yield high purity and yield, making it suitable for further research applications.
Applications De Recherche Scientifique
MPTA has been evaluated for its potential therapeutic applications in various disease models, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that MPTA exhibits anti-inflammatory and anti-tumor properties by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. Additionally, MPTA has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-23-13-4-2-12(3-5-13)18-14(22)10-24-16-19-15(20-21-16)11-6-8-17-9-7-11/h2-9H,10H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSSLTJLGPDLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

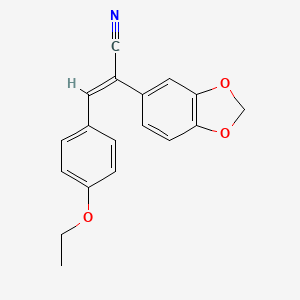
![4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5837985.png)
![3-{[(acetylamino)carbonothioyl]amino}-4-chlorobenzoic acid](/img/structure/B5837991.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5838000.png)


![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
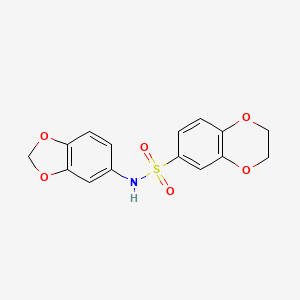
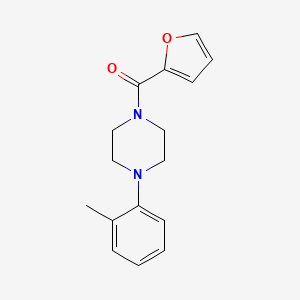
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide](/img/structure/B5838068.png)
